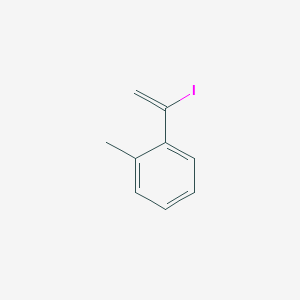![molecular formula C10H18N2O4S3 B12638672 N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-34-4](/img/structure/B12638672.png)
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a methanesulfinyl group, and a carbamothioyl group attached to an L-cysteine backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves multiple steps, starting with the protection of the L-cysteine amino group. This is followed by the introduction of the acetyl group through acetylation reactions. The methanesulfinyl group is then added via sulfoxidation reactions, and the carbamothioyl group is introduced through thiocarbamoylation reactions. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly attached and the compound’s integrity is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to manage the complex sequence of reactions. Purification steps, such as crystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The acetyl and carbamothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group results in the formation of a sulfone derivative, while reduction can yield a thioether.
Scientific Research Applications
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Research is ongoing into its potential therapeutic effects, including its antioxidant properties and ability to modulate immune responses.
Industry: It is used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress responses and cellular signaling. It may also interact with receptors and proteins involved in immune regulation, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-{[4-(methylsulfinyl)butyl]carbamothioyl}-L-cysteine
- N-Acetyl-S-{[3-oxo-3-carboxy-n-propyl]carbamothioyl}-L-cysteine
Uniqueness
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
919990-34-4 |
|---|---|
Molecular Formula |
C10H18N2O4S3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H18N2O4S3/c1-7(13)12-8(9(14)15)6-18-10(17)11-4-3-5-19(2)16/h8H,3-6H2,1-2H3,(H,11,17)(H,12,13)(H,14,15)/t8-,19?/m0/s1 |
InChI Key |
RBVJIAJZFANPKT-LQABBHMDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=S)NCCCS(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCS(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



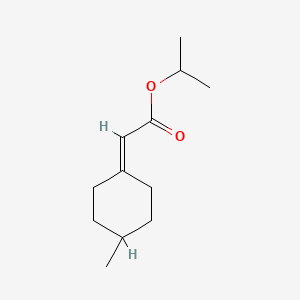
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
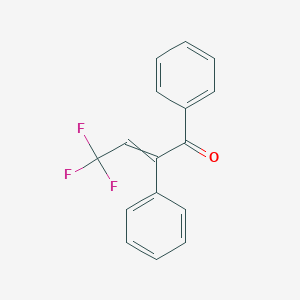
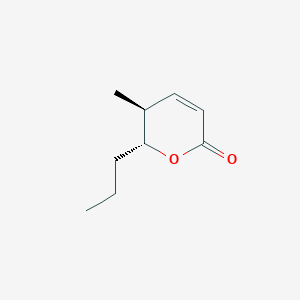
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
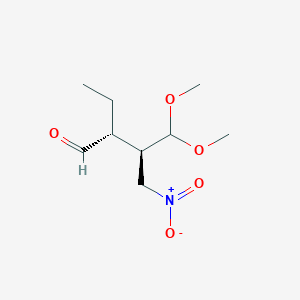

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
